molecular formula C7H16N2O3S B15259851 (4-Ethylmorpholin-2-yl)methanesulfonamide

(4-Ethylmorpholin-2-yl)methanesulfonamide

Cat. No.: B15259851
M. Wt: 208.28 g/mol
InChI Key: MZAPIDUWGYMSSB-UHFFFAOYSA-N
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Description

(4-Ethylmorpholin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H16N2O3S and a molecular weight of 208.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylmorpholin-2-yl)methanesulfonamide typically involves the reaction of morpholine derivatives with sulfonamide reagents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-Ethylmorpholin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile.

    Catalysts: Acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Ethylmorpholin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethylmorpholin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features.

    Methanesulfonamide: Shares the sulfonamide functional group.

    Ethylmorpholine: Contains the ethyl group and morpholine ring.

Uniqueness

(4-Ethylmorpholin-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

Properties

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

(4-ethylmorpholin-2-yl)methanesulfonamide

InChI

InChI=1S/C7H16N2O3S/c1-2-9-3-4-12-7(5-9)6-13(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)

InChI Key

MZAPIDUWGYMSSB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)CS(=O)(=O)N

Origin of Product

United States

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